N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 950467-27-3
VCID: VC4467545
InChI: InChI=1S/C21H24N6O4S/c1-2-25-5-7-26(8-6-25)21-24-19-18(32-21)20(29)27(12-23-19)11-17(28)22-10-14-3-4-15-16(9-14)31-13-30-15/h3-4,9,12H,2,5-8,10-11,13H2,1H3,(H,22,28)
SMILES: CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5
Molecular Formula: C21H24N6O4S
Molecular Weight: 456.52

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

CAS No.: 950467-27-3

Cat. No.: VC4467545

Molecular Formula: C21H24N6O4S

Molecular Weight: 456.52

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide - 950467-27-3

Specification

CAS No. 950467-27-3
Molecular Formula C21H24N6O4S
Molecular Weight 456.52
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Standard InChI InChI=1S/C21H24N6O4S/c1-2-25-5-7-26(8-6-25)21-24-19-18(32-21)20(29)27(12-23-19)11-17(28)22-10-14-3-4-15-16(9-14)31-13-30-15/h3-4,9,12H,2,5-8,10-11,13H2,1H3,(H,22,28)
Standard InChI Key ABGQOLZXTZVXBW-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5

Introduction

Structural and Molecular Characteristics

The molecular formula of N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is C₂₁H₂₄N₆O₄S, with a molecular weight of 456.52 g/mol. The compound’s architecture comprises three distinct regions:

  • Benzodioxole group: A 1,3-benzodioxol-5-ylmethyl unit contributes aromaticity and potential metabolic stability.

  • Thiazolo-pyrimidine core: A bicyclic system (thiazole fused to pyrimidine) that serves as a scaffold for intermolecular interactions, particularly with enzymatic targets.

  • 4-Ethylpiperazine side chain: A nitrogen-rich substituent that may enhance solubility and receptor binding affinity.

Table 1: Molecular Properties of N-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-Ethylpiperazin-1-yl)-7-Oxo[1, Thiazolo[4,5-d]Pyrimidin-6(7H)-yl]Acetamide

PropertyValue
CAS Number950467-27-3
Molecular FormulaC₂₁H₂₄N₆O₄S
Molecular Weight (g/mol)456.52
Key Functional GroupsBenzodioxole, Thiazolo-pyrimidine, Piperazine

Synthetic Pathways and Optimization

The synthesis of this compound involves sequential condensation and cyclization reactions. A representative pathway includes:

  • Formation of the thiazolo-pyrimidine core: Reaction of 2-aminobenzothiazole with ethyl acetoacetate and benzaldehyde in ethylene glycol, catalyzed by tetrabutylammonium hydrogen sulfate (TBAHS), yields the intermediate benzo thiazolo[1,2-a]pyrimidine derivative .

  • Introduction of the piperazine side chain: The intermediate undergoes nucleophilic substitution with 4-ethylpiperazine under basic conditions to install the tertiary amine group.

  • Acetamide coupling: Finally, reaction with 1,3-benzodioxol-5-ylmethylamine in the presence of a coupling agent (e.g., HATU) furnishes the target compound.

Critical challenges include optimizing reaction temperatures and purification steps (e.g., preparative HPLC) to achieve yields >70%.

Pharmacological Applications and Biological Activity

Antimicrobial and Anti-inflammatory Activity

Structure-Activity Relationship (SAR) Insights

Key structural features influencing activity include:

  • Benzodioxole group: Enhances blood-brain barrier permeability and metabolic stability via aromatic π-stacking.

  • Thiazolo-pyrimidine core: Critical for binding ATP pockets in kinases (e.g., EGFR, VEGFR) due to planar geometry and hydrogen-bonding capacity .

  • 4-Ethylpiperazine side chain: Improves solubility and modulates receptor selectivity, as seen in analogues with substituted piperazines .

Table 2: Comparative Cytotoxicity of Thiazolo-Pyrimidine Analogues

CompoundCell Line (IC₅₀, μM)Reference
Benzo thiazolo[1,2-a]pyrimidine-3-carboxylate (5b)MCF-7: 0.58, MDA-MB-231: 1.58
Pyrrolo[2,3-d]pyrimidine derivative (CA2832291A1)A549: 2.1, HeLa: 3.4

Future Research Directions

  • Mechanistic Studies: Elucidate targets via proteomics and molecular docking.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in rodent models.

  • Derivatization: Explore substituents at the C-2 and C-7 positions to enhance potency and selectivity.

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